Ethyl4-isobutylnicotinate
Description
Ethyl 4-isobutylnicotinate is a nicotinic acid derivative characterized by an ethyl ester group at the 1-position and an isobutyl substituent at the 4-position of the pyridine ring. Nicotinate esters are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility as intermediates.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11-8-13-6-5-10(11)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
InChI Key |
GKRKMYFXKMNIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)CC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl4-isobutylnicotinate typically involves esterification reactions. One common method is the reaction of nicotinic acid with isobutyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethyl4-isobutylnicotinate undergoes several types of chemical reactions:
Scientific Research Applications
Ethyl4-isobutylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to penetrate biological membranes.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl4-isobutylnicotinate involves its interaction with biological membranes. As an ester, it can easily penetrate lipid bilayers, making it an effective agent for delivering active compounds into cells. Once inside the cell, it can undergo hydrolysis to release nicotinic acid, which participates in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 4-isobutylnicotinate with structurally related nicotinate derivatives, highlighting molecular features, substituent effects, and commercial availability:
Key Findings:
- Substituent Effects: Isobutyl vs. Nitro Group: Ethyl 3-nitroisonicotinate’s electron-withdrawing nitro group enhances electrophilicity at the pyridine ring, making it reactive toward nucleophiles—a property absent in non-nitrated derivatives like ethyl 4-isobutylnicotinate .
- Commercial Availability: Ethyl 4-isopropylnicotinate and ethyl 4-isothiocyanatobutanoate are more widely available, suggesting established industrial demand. Ethyl 4-isobutylnicotinate’s niche substituent may limit commercial synthesis .
- Applications :
- Pharmaceuticals : Nicotinate esters with lipophilic groups (e.g., isobutyl) are explored for prodrug formulations to enhance membrane permeability.
- Agrochemicals : Nitro-substituted derivatives are precursors for herbicides, whereas isothiocyanate-containing analogs serve as crosslinkers in pesticide formulations .
Research Implications and Limitations
While ethyl 4-isobutylnicotinate’s specific data remains sparse, comparisons with analogs underscore the critical role of substituent choice in tuning chemical behavior. Further studies are needed to elucidate its synthesis, stability, and biological activity. Researchers should prioritize collaboration with specialty chemical suppliers to access this compound for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
